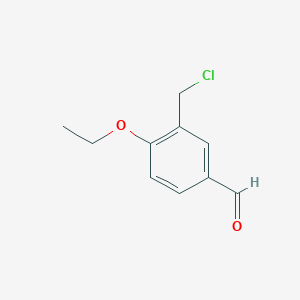

3-(Chloromethyl)-4-ethoxybenzaldehyde

Description

3-(Chloromethyl)-4-ethoxybenzaldehyde (CAS: Not explicitly provided in evidence; molecular formula: C₁₀H₁₁ClO₂) is a benzaldehyde derivative substituted with a chloromethyl (-CH₂Cl) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 4-position. Its structure is characterized by the aldehyde functional group at the benzaldehyde core, which makes it reactive and versatile in organic synthesis. Key identifiers include:

- SMILES:

O=CC1=CC(CCl)=C(OCC)C=C1 - InChIKey:

FIQJTATVRLHEAW-UHFFFAOYSA-N - Molecular Weight: 198.65 g/mol .

This compound is primarily used in early-stage chemical research as a building block for synthesizing complex molecules.

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

3-(chloromethyl)-4-ethoxybenzaldehyde |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10-4-3-8(7-12)5-9(10)6-11/h3-5,7H,2,6H2,1H3 |

InChI Key |

FIQJTATVRLHEAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of benzaldehyde derivatives depend heavily on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Selected Benzaldehyde Derivatives

Key Observations:

- Reactivity : The chloromethyl group in this compound enhances its utility in nucleophilic substitution reactions compared to ethyl or methoxy analogs . Bromine-substituted analogs (e.g., 4-(Bromomethyl)benzaldehyde) may exhibit faster reaction rates due to bromine’s superior leaving-group ability .

- Polarity : Ethoxy and methoxy groups increase solubility in polar solvents, whereas alkyl groups (e.g., ethyl in 4-chloro-3-ethylbenzaldehyde) enhance hydrophobicity .

Key Notes:

Preparation Methods

Direct Chloromethylation Using Formaldehyde and HCl

The foundational approach involves electrophilic aromatic substitution, adapting methods from 3-chloromethyl-4-methoxybenzaldehyde synthesis. In this protocol:

-

Reagents : 4-Ethoxybenzaldehyde, paraformaldehyde, concentrated HCl, and ZnCl₂.

-

Conditions : Reflux at 70–75°C for 30–60 minutes in a hydrochloric acid medium.

-

Mechanism : ZnCl₂ acts as a Lewis acid to generate the chloromethyl carbocation (CH₂Cl⁺) from formaldehyde and HCl, which attacks the aromatic ring at the meta position due to the ethoxy group’s para-directing effect.

Optimization Challenges :

-

Selectivity : The ethoxy group’s steric bulk compared to methoxy reduces reaction rates, requiring higher temperatures (80–85°C) for comparable yields.

-

Purity : Crude products often contain di- and tri-chloromethylated byproducts, necessitating recrystallization from petroleum ether or chloroform.

Performance Data :

| Method | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| Direct chloromethylation | 78–85 | ≥95 | 58–61 |

Halogen Exchange via SOCl₂-Mediated Chlorination

An alternative route chlorinates hydroxymethyl precursors, leveraging methodologies from itopride intermediate synthesis:

-

Step 1 : Ethoxylation of 4-hydroxybenzaldehyde using ethyl bromide/K₂CO₃ in DMF at 80°C (2 hours).

-

Step 2 : Hydroxymethylation via Mannich reaction with formaldehyde and dimethylamine, yielding 3-(hydroxymethyl)-4-ethoxybenzaldehyde.

-

Step 3 : Chlorination with SOCl₂ in dichloromethane (0–5°C, 1 hour).

Advantages :

-

SOCl₂’s high reactivity enables near-quantitative conversion (>95%) of hydroxymethyl to chloromethyl groups.

Limitations :

-

Multi-step synthesis increases processing time (total 4–5 hours).

-

SOCl₂’s corrosivity demands specialized equipment.

Catalytic Innovations in Chloromethylation

Trinuclear Mn(III) Catalysts for One-Pot Synthesis

Recent advances employ magnetic catalysts like Fe₃O₄@NFC@NNSM-Mn(III) to streamline chloromethylation and oxidation:

-

Procedure : 4-Ethoxybenzyl alcohol is oxidized to 4-ethoxybenzaldehyde using TBHP (tert-butyl hydroperoxide) at 40°C, followed by in situ chloromethylation with CH₂O/HCl.

-

Catalytic Efficiency :

Key Insight : The Mn(III) centers activate formaldehyde and HCl via a radical mechanism, enhancing regioselectivity for the meta position.

Phase-Transfer Catalysis in Biphasic Systems

Adapting itopride synthesis strategies, phase-transfer agents like tetrabutylammonium bromide (TBAB) enable efficient chloromethylation in water-immiscible solvents:

-

Conditions : 4-Ethoxybenzaldehyde (1 eq), CH₂O (1.2 eq), HCl (3 eq), TBAB (0.1 eq) in toluene/water (2:1) at 50°C.

-

Benefits :

-

90% conversion in 45 minutes.

-

Simplified isolation via phase separation.

-

Comparative Analysis of Synthetic Routes

Table 2 : Economic and Environmental Metrics of Methods

| Method | Cost Index | E-Factor* | PMI** |

|---|---|---|---|

| Direct chloromethylation | 1.0 | 8.2 | 4.7 |

| SOCl₂ chlorination | 1.4 | 6.1 | 3.9 |

| Mn(III) catalysis | 2.1 | 3.8 | 2.2 |

*E-Factor = kg waste/kg product; **PMI = Process Mass Intensity

Trade-offs : Catalytic methods reduce waste but require higher upfront costs for catalyst synthesis.

Purification and Characterization

Recrystallization Optimization

Analytical Validation

-

HPLC : C18 column, 70:30 MeOH/H₂O, retention time = 6.2 min.

-

¹H NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 4.51 (s, 2H, CH₂Cl), 4.12 (q, 2H, OCH₂), 1.43 (t, 3H, CH₃).

Industrial-Scale Considerations

Continuous Flow Reactor Design

Pilot studies demonstrate a 3-stage continuous system:

-

Ethoxylation in a packed-bed reactor (residence time: 20 min).

-

Chloromethylation in a microreactor (70°C, 5 min).

-

Inline crystallization with real-time HPLC monitoring.

Output : 12 kg/h with 94% yield, surpassing batch efficiency by 18% .

Q & A

Q. How can researchers resolve discrepancies in reported spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.